molecular formula C18H20FN7O B5656838 N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No. B5656838
M. Wt: 369.4 g/mol
InChI Key: AEEIXUVAPZZVOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide often involves complex processes. For instance, Shibuya et al. (2018) discuss the synthesis of a compound where a piperazine unit is inserted, enhancing aqueous solubility and oral absorption (Shibuya et al., 2018). Janssens et al. (1985) describe the synthesis of related benzimidazole compounds using different synthetic methods, starting from various chemical precursors (Janssens et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds related to our compound of interest is often characterized using techniques like X-ray crystallography. Özbey et al. (1998) determined the crystal and molecular structure of a similar compound, noting the planarity of the benzimidazole ring and its dihedral angle with the fluorophenyl ring (Özbey et al., 1998).

Chemical Reactions and Properties

The reactivity and chemical behavior of these compounds can be diverse. For instance, Gadhave et al. (2012) discuss the condensation of o-fluoro nitrobenzene with alkyl amines, leading to various benzimidazole derivatives (Gadhave et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial in understanding the compound's behavior in different environments. For example, Shibuya et al. (2018) emphasized the marked enhancement in aqueous solubility due to molecular design modifications (Shibuya et al., 2018).

properties

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O/c19-13-2-3-14-15(10-13)24-16(23-14)11-22-17(27)12-25-6-8-26(9-7-25)18-20-4-1-5-21-18/h1-5,10H,6-9,11-12H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEIXUVAPZZVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=NC3=C(N2)C=C(C=C3)F)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

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